2-Neopentylmorpholine hydrochloride

Description

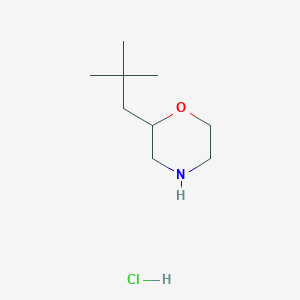

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2,2-dimethylpropyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,3)6-8-7-10-4-5-11-8;/h8,10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELJUSKXMOVWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Studies of 2 Neopentylmorpholine Hydrochloride

Molecular Dynamics Simulations

Dynamic Behavior in Condensed Phases

The dynamic behavior of 2-Neopentylmorpholine hydrochloride in condensed phases, such as in solution or in a crystalline state, is largely governed by the conformational flexibility of the morpholine (B109124) ring and the interactions of the neopentyl and hydrochloride substituents. The morpholine ring typically adopts a chair conformation, which is generally the most stable form. researchgate.net However, the presence of a bulky neopentyl group at the C2 position introduces significant steric considerations that influence the conformational equilibrium.

Theoretical calculations, often employing molecular mechanics or density functional theory (DFT), can be used to explore the potential energy surface of the molecule and identify stable conformers. For this compound, two primary chair conformations are of interest: one with the neopentyl group in an equatorial position and the other with it in an axial position. Due to steric hindrance, the equatorial conformation is expected to be significantly lower in energy and thus more populated at equilibrium.

Table 1: Theoretical Conformational Analysis of 2-Neopentylmorpholine Cation (Data below is illustrative and based on typical computational results for substituted morpholines)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Equatorial-Neopentyl | B3LYP/6-31G(d) | 0.00 | 99.5 |

| Axial-Neopentyl | B3LYP/6-31G(d) | 3.50 | 0.5 |

| Twist-Boat | B3LYP/6-31G(d) | 5.80 | <0.1 |

Interaction with Solvation Environments (Theoretical Models)

The interaction of this compound with its solvation environment is crucial for understanding its chemical reactivity and physical properties in solution. Theoretical models, particularly implicit and explicit solvation models, are employed to study these interactions.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and provides a good approximation of the electrostatic interactions between the solute and the solvent. For this compound, a polar protic solvent like water or methanol (B129727) would be of particular interest due to the ionic nature of the hydrochloride salt. The calculations would focus on the solvation energy, which is the energy change associated with transferring the molecule from the gas phase to the solvent.

Explicit solvation models, often used in conjunction with molecular dynamics simulations, involve modeling individual solvent molecules around the solute. This method provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding between the protonated morpholine nitrogen and the chloride anion with solvent molecules. For this compound in an aqueous environment, these simulations would reveal the structure of the hydration shells around the ionic and polar parts of the molecule.

Table 2: Calculated Solvation Energies of this compound Conformers in Water (Data below is illustrative and based on typical computational results for similar compounds)

| Conformer | Solvation Model | Gas Phase Energy (Hartree) | Solvation Energy (kcal/mol) |

| Equatorial-Neopentyl | PCM (Water) | -558.123 | -75.4 |

| Axial-Neopentyl | PCM (Water) | -558.117 | -72.1 |

Prediction of Spectroscopic Signatures from First Principles

First-principles calculations, based on quantum mechanics, are powerful tools for predicting the spectroscopic signatures of molecules, including Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

Theoretical Basis of Nuclear Magnetic Resonance Chemical Shift Prediction

The prediction of NMR chemical shifts using computational methods has become a standard tool in chemical research. The most common approach involves calculating the nuclear magnetic shielding tensors using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, the prediction of ¹H and ¹³C NMR chemical shifts would begin with geometry optimization of the most stable conformer (the equatorial-neopentyl chair form). The GIAO-DFT calculation would then be performed on this optimized geometry. The accuracy of the predicted shifts is dependent on the level of theory (functional and basis set) and the inclusion of solvent effects, usually through a PCM model. nih.gov Comparing the predicted spectrum with experimental data can help to confirm the proposed structure and stereochemistry.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for Equatorial this compound (Data below is illustrative and based on typical GIAO-DFT calculations for substituted morpholines in a simulated chloroform-d (B32938) solvent)

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C2 | 72.5 | 3.85 (ax), 3.15 (eq) |

| C3 | 68.2 | 4.10 (ax), 3.30 (eq) |

| C5 | 68.0 | 4.05 (ax), 3.25 (eq) |

| C6 | 48.5 | 3.55 (ax), 2.95 (eq) |

| Neopentyl-CH₂ | 40.1 | 1.65 |

| Neopentyl-C(CH₃)₃ | 31.8 | - |

| Neopentyl-CH₃ | 29.5 | 0.95 |

| N-H | - | 9.50 |

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. These calculations are typically performed within the harmonic approximation using DFT. The output provides the frequencies of the normal modes of vibration and their corresponding intensities.

For this compound, the calculated vibrational spectrum would show characteristic bands for the N-H stretch of the ammonium (B1175870) salt, C-H stretches of the neopentyl group and the morpholine ring, C-O-C stretching of the ether linkage, and various bending and deformation modes. Due to the harmonic approximation, the calculated frequencies are often systematically higher than the experimental values. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. nih.gov

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for Equatorial this compound (Data below is illustrative and based on typical DFT B3LYP/6-31G(d) calculations)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Intensity |

| N-H Stretch | 3250 | 3120 | Strong |

| Asymmetric CH₃ Stretch | 3080 | 2957 | Medium |

| Symmetric CH₂ Stretch | 2995 | 2875 | Medium |

| C-O-C Asymmetric Stretch | 1150 | 1104 | Strong |

| C-N Stretch | 1080 | 1037 | Medium |

| Morpholine Ring Deformation | 890 | 854 | Weak |

Role of 2 Neopentylmorpholine Hydrochloride As a Building Block in Complex Chemical Synthesis

Precursor in Heterocyclic Synthesis

The morpholine (B109124) moiety is a prevalent structural motif in a vast number of biologically active compounds and functional materials. e3s-conferences.org The strategic incorporation of substituents, such as the neopentyl group, allows for the fine-tuning of the physicochemical properties of the resulting molecules.

Pathways to Fused Ring Systems

The synthesis of fused heterocyclic systems often relies on the strategic functionalization of existing heterocyclic scaffolds. While direct examples of fusing additional rings onto a pre-formed 2-neopentylmorpholine are not extensively documented in readily available literature, general methodologies for the synthesis of fused N-heterocycles provide a conceptual framework. For instance, transition metal-catalyzed C-H activation and annulation reactions are powerful tools for constructing fused ring systems. nih.gov In principle, the C-H bonds on the carbon backbone of the 2-neopentylmorpholine ring or the N-H bond could serve as handles for such transformations.

Another established strategy for creating fused heterocycles involves intramolecular cyclization reactions. nih.gov A hypothetical pathway could involve the N-alkylation of 2-neopentylmorpholine with a substrate containing a suitable electrophilic center and a latent nucleophile, which could then undergo a subsequent ring-closing reaction to form a bicyclic or polycyclic system. The bulky neopentyl group would likely play a significant role in directing the stereochemical outcome of such cyclizations.

Derivatization for Advanced Molecular Scaffolds

The derivatization of the morpholine scaffold is a key strategy for generating libraries of compounds for drug discovery and material science. The secondary amine of 2-neopentylmorpholine hydrochloride provides a reactive site for a wide array of chemical transformations.

One common derivatization is N-acylation, where the morpholine nitrogen is reacted with acyl chlorides or anhydrides to form amides. This reaction can be used to introduce a variety of functional groups and to build more complex molecular architectures. For example, the synthesis of morpholine acetamide (B32628) derivatives has been reported as a route to potential anti-tumor drug candidates. researchgate.net

Furthermore, the nitrogen atom can be functionalized through N-alkylation reactions. This allows for the introduction of various side chains, which can be designed to interact with specific biological targets or to impart desired physical properties. The synthesis of morpholine-based nucleotide analogs for hepatic siRNA targeting and stabilization highlights the importance of N-alkylation in creating functional molecules. nih.gov

The development of advanced molecular scaffolds often involves multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials. While specific examples involving 2-neopentylmorpholine are scarce, the general principles of using morpholine derivatives in such reactions are well-established. nih.gov

Application in Methodological Development for Catalysis

The use of chiral amines and their derivatives as ligands in asymmetric catalysis is a cornerstone of modern organic synthesis. The morpholine scaffold, with its defined stereochemistry and the presence of both nitrogen and oxygen atoms, offers potential as a ligand framework.

Ligand Design and Coordination Chemistry (Theoretical Aspects)

The design of effective ligands for catalysis hinges on the ability to control the steric and electronic environment around a metal center. The neopentyl group in 2-neopentylmorpholine would exert a significant steric influence, potentially creating a chiral pocket around a coordinated metal. This steric bulk could be advantageous in asymmetric catalysis, where it can control the approach of a substrate to the catalytic center, thereby influencing the stereoselectivity of the reaction.

The nitrogen atom of the morpholine ring is the primary site for coordination to a metal center. The electronic properties of the ligand can be modulated by substitution on the nitrogen or the carbon backbone. Theoretical studies on morpholine-based ligands can provide insights into their coordination behavior and help in the rational design of new catalysts. unimelb.edu.au The synthesis of quinoline-based chiral ligands, for example, has been a fruitful area of research in asymmetric catalysis, and similar principles could be applied to morpholine-based systems. researchgate.net

Mechanistic Studies of Catalytic Cycles Involving Morpholine Ligands

For instance, mechanistic studies on Rh-catalyzed annulative cleavage of bicyclo[1.1.0]butanes have shown that the nature of the phosphine (B1218219) ligand dramatically influences the regioselectivity of the reaction. nih.gov This highlights the critical role that ligands play in directing the outcome of a catalytic transformation.

In the context of morpholine-based ligands, mechanistic investigations would likely focus on several key aspects: the mode of ligand coordination to the metal center, the stability of the resulting complex, and the influence of the ligand on the elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. The steric and electronic properties of the 2-neopentylmorpholine ligand would be expected to have a significant impact on each of these steps.

Advanced Analytical Methodologies for Structural and Mechanistic Research of 2 Neopentylmorpholine Hydrochloride

Development of Advanced Spectroscopic Techniques for Morpholine (B109124) Derivatives

Spectroscopic methods are indispensable for probing the molecular structure of 2-Neopentylmorpholine hydrochloride. The inherent complexity of the morpholine ring, coupled with the neopentyl substituent, requires the application of advanced, multi-dimensional techniques to resolve overlapping signals and establish unambiguous atomic connectivity.

Multi-Dimensional Nuclear Magnetic Resonance Experiments for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For a compound like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial insights but are often insufficient for a complete and unambiguous assignment due to signal overlap, particularly in the proton spectrum. Multi-dimensional NMR experiments are crucial for deciphering the intricate network of proton and carbon atoms within the molecule. nih.govlabcompare.com

Correlated Spectroscopy (COSY) experiments are employed to identify proton-proton couplings within the morpholine ring and the neopentyl group. This is instrumental in tracing the connectivity of adjacent protons. For instance, the protons on C2 and C3 of the morpholine ring would show cross-peaks, as would the methylene protons of the neopentyl group with the proton on C2.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is vital for assigning the carbon signals based on the more easily interpretable proton spectrum. Each C-H bond in the this compound molecule will be represented by a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for connecting the neopentyl substituent to the morpholine ring. For example, a correlation between the methylene protons of the neopentyl group and the C2 and C3 carbons of the morpholine ring would definitively establish the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the stereochemistry of the molecule by identifying protons that are close in space. For the 2-neopentylmorpholine ring, which likely adopts a chair conformation, NOESY can help in assigning the axial and equatorial positions of the substituents. nih.govlabcompare.com

| NMR Experiment | Purpose for this compound Analysis | Expected Key Correlations |

| ¹H-¹H COSY | Identifies proton-proton spin coupling networks. | - Protons on C2 and C3 of the morpholine ring.- Protons on C5 and C6 of the morpholine ring.- Methylene protons of the neopentyl group and the proton on C2. |

| ¹H-¹³C HSQC | Correlates directly attached protons and carbons. | - Each proton signal is correlated to its corresponding carbon signal. |

| ¹H-¹³C HMBC | Identifies long-range (2-3 bond) proton-carbon correlations. | - Protons of the neopentyl methyl groups to the quaternary carbon and the methylene carbon of the neopentyl group.- Methylene protons of the neopentyl group to C2 and C3 of the morpholine ring. |

| NOESY | Determines through-space proximity of protons, aiding in stereochemical assignment. | - Correlations between axial and equatorial protons on the morpholine ring.- Correlations between the neopentyl group protons and protons on the morpholine ring. |

High-Resolution Mass Spectrometry for Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for monitoring the progress of the synthesis of this compound. Its high accuracy allows for the confident identification of reactants, intermediates, and the final product, as well as any potential byproducts. Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the molecule, preserving its structure for analysis.

During the synthesis, which may involve the N-alkylation of a 2-neopentylmorpholine precursor, HRMS can be used to track the disappearance of the starting material and the appearance of the desired product in real-time. This allows for precise determination of reaction completion and can help in optimizing reaction conditions such as temperature, time, and catalyst loading.

The fragmentation pattern of this compound in the mass spectrometer provides valuable structural information. The neopentyl group, for instance, is known to produce a characteristic stable tert-butyl cation ([C₄H₉]⁺) upon fragmentation. This, along with the fragmentation of the morpholine ring, can be used to confirm the identity of the synthesized compound.

| Ion | m/z (calculated) | Significance in HRMS Analysis |

| [M+H]⁺ (Protonated Molecule) | C₉H₂₀NO⁺ | Confirms the molecular weight of the free base. |

| [M-C₄H₉]⁺ | C₅H₁₀NO⁺ | Fragmentation showing the loss of the tert-butyl group from the neopentyl moiety. |

| [C₄H₉]⁺ | (CH₃)₃C⁺ | Characteristic fragment indicating the presence of the neopentyl group. |

Chromatographic Separation Techniques for Synthetic Optimization

Chromatographic techniques are essential for both the analysis and purification of this compound. Given its chiral center at the C2 position, methods for separating enantiomers are critical, as is the ability to isolate the pure compound from the reaction mixture.

Chiral Chromatography for Enantiomeric Excess Determination

The synthesis of this compound can result in a racemic mixture of two enantiomers. Since the biological activity of enantiomers can differ significantly, it is crucial to be able to separate and quantify them. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of CSP is critical and often requires screening of various column types (e.g., polysaccharide-based, protein-based, or Pirkle-type columns). The mobile phase composition, including the type of organic modifier and any additives, is also optimized to achieve the best resolution between the enantiomeric peaks. By comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) of a synthetic batch can be accurately determined.

| Parameter | Description | Typical Conditions for Morpholine Derivatives |

| Chiral Stationary Phase | The solid support with a chiral selector that enables enantioseparation. | Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective. |

| Mobile Phase | The solvent system that carries the sample through the column. | A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), often with an amine additive like diethylamine to improve peak shape. |

| Detector | The device used to detect the eluting enantiomers. | UV detector is commonly used if the molecule has a chromophore. If not, a chiral detector or mass spectrometer can be employed. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample. | Calculated as: ee (%) = [([R] - [S]) / ([R] + [S])] x 100 |

Preparative Chromatography for Compound Isolation

Following a successful synthesis, it is necessary to isolate and purify this compound from unreacted starting materials, reagents, and byproducts. Preparative HPLC is a powerful technique for achieving high-purity isolation on a larger scale than analytical HPLC. ijcpa.in

The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. ijcpa.inthermofisher.com The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from impurities. Method development for preparative HPLC often begins at the analytical scale to optimize the separation conditions before scaling up. labcompare.com The fractions containing the purified this compound are collected as they elute from the column. The solvent is then removed, typically by evaporation, to yield the pure compound.

| Technique | Scale | Column Internal Diameter | Typical Flow Rate | Objective |

| Analytical HPLC | Micrograms | 2.1 - 4.6 mm | 0.2 - 2.0 mL/min | Quantitation and purity analysis. |

| Semi-Preparative HPLC | Milligrams | 10 - 20 mm | 5 - 40 mL/min | Isolation of small quantities for further testing. |

| Preparative HPLC | Grams | > 20 mm | > 20 mL/min | Large-scale purification. |

Future Directions in Academic Research on 2 Neopentylmorpholine Hydrochloride

Exploration of Novel Synthetic Pathways

The synthesis of morpholine (B109124) derivatives is a well-established field, yet the pursuit of more efficient, stereoselective, and environmentally benign methods continues. For 2-Neopentylmorpholine hydrochloride, future research could focus on several promising avenues:

Asymmetric Synthesis: Developing enantiomerically pure forms of 2-Neopentylmorpholine is crucial for understanding its potential biological activity. Future synthetic strategies could employ chiral auxiliaries, organocatalysis, or transition-metal-catalyzed asymmetric reactions to achieve high enantioselectivity. A photocatalytic, diastereoselective annulation strategy has been successfully used for the synthesis of various morpholines and could be adapted for this purpose. acs.org

Catalytic C-H Activation: Direct functionalization of the morpholine ring through C-H activation is a powerful and atom-economical approach. Research into regioselective C-H activation at specific positions on the 2-neopentylmorpholine scaffold could lead to a diverse range of novel derivatives with unique properties.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could enable more efficient production and facilitate the rapid optimization of reaction conditions.

Greener Synthetic Routes: Exploring the use of bio-based starting materials and environmentally friendly solvents would align with the principles of green chemistry. For instance, methods utilizing indium(III)-catalyzed intramolecular reductive etherification offer a mild and efficient route to substituted morpholines with good functional group tolerance. oup.com

| Synthetic Approach | Potential Advantages for this compound | Key Research Focus |

| Asymmetric Synthesis | Access to enantiomerically pure isomers for pharmacological studies. | Development of stereoselective catalysts and chiral building blocks. |

| Catalytic C-H Activation | Efficient and atom-economical derivatization of the morpholine core. | Regioselective functionalization to create novel analogues. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters in continuous flow reactors. |

| Green Chemistry | Reduced environmental impact and sustainable production. | Utilization of bio-based feedstocks and green solvents. |

Advanced Computational Modeling for Reactivity Prediction

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules. For this compound, computational modeling can guide experimental work and accelerate the discovery process.

Density Functional Theory (DFT) Calculations: DFT can be employed to predict a range of properties, including conformational preferences, electronic structure, and spectroscopic signatures (NMR, IR). These calculations can aid in the structural elucidation of new derivatives and provide a deeper understanding of the molecule's behavior.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in different environments, such as in solution or interacting with biological macromolecules. mdpi.com This can reveal important information about its conformational flexibility and potential binding modes with target proteins. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: If a biological activity for 2-Neopentylmorpholine and its derivatives is identified, QSAR modeling can be used to establish a mathematical relationship between their chemical structures and biological activities. nih.gov This can facilitate the rational design of more potent and selective compounds. Computational studies have been used to highlight strong binding interactions and stability of morpholine derivatives within active sites. mdpi.com

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic properties, and spectra. | Understanding of structural stability and reactivity. |

| Molecular Dynamics (MD) Simulations | Simulation of dynamic behavior and interactions with other molecules. | Insights into conformational flexibility and binding mechanisms. mdpi.com |

| QSAR Studies | Correlation of chemical structure with biological activity. | Rational design of new derivatives with improved properties. |

Development of Specialized Analytical Probes for Morpholine Derivatives

The development of sensitive and selective analytical methods is essential for the detection and quantification of this compound and its metabolites in various matrices.

Fluorescent Probes: Designing and synthesizing novel fluorescent probes that specifically recognize the morpholine scaffold could enable real-time imaging and quantification in biological systems. The morpholine moiety itself can serve as a targeting unit for specific cellular compartments, such as lysosomes. nih.gov

Mass Spectrometry-Based Methods: Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are powerful tools for the analysis of morpholine derivatives. Future research could focus on developing highly sensitive and specific methods for the trace analysis of this compound.

Electrochemical Sensors: The development of electrochemical sensors based on modified electrodes could offer a rapid, portable, and cost-effective method for the detection of this compound.

| Analytical Technique | Application for this compound | Advantages |

| Fluorescent Probes | Cellular imaging and quantification. | High sensitivity and real-time monitoring. |

| Mass Spectrometry | Trace analysis in complex matrices. | High specificity and structural elucidation capabilities. |

| Electrochemical Sensors | Rapid and on-site detection. | Portability, low cost, and ease of use. |

Q & A

Basic: What analytical techniques are recommended for structural elucidation and purity assessment of 2-neopentylmorpholine hydrochloride?

Methodological Answer:

- Liquid Chromatography (HPLC/LC-MS): Use reversed-phase C18 columns with UV detection (e.g., 254 nm) for purity analysis. Mobile phases typically combine aqueous buffers (e.g., phosphate) and organic modifiers (acetonitrile/methanol). Quantify impurities against reference standards (e.g., EP/JP monographs) .

- Nuclear Magnetic Resonance (NMR): Employ - and -NMR in DMSO-d6 or CDCl3 to confirm stereochemistry and functional groups (e.g., morpholine ring protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]) and isotopic patterns using ESI or EI modes .

Basic: How can researchers ensure batch-to-batch consistency in synthesizing this compound?

Methodological Answer:

- Standardized Reaction Conditions: Optimize temperature (e.g., 60–80°C), solvent (e.g., THF or dichloromethane), and stoichiometry (1:1.2 molar ratio of neopentylamine to morpholine derivatives) .

- In-Process Controls (IPC): Monitor reaction progress via TLC or inline FTIR for intermediate formation (e.g., amine salt intermediates) .

- Purification: Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

Methodological Answer:

- Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G* basis sets) to identify conformational flexibility or solvation effects .

- Single-Crystal X-ray Diffraction: Resolve ambiguities in stereochemistry by growing crystals in polar aprotic solvents (e.g., DMF) and analyzing lattice parameters .

- Dynamic NMR (DNMR): Probe rotational barriers of the neopentyl group at variable temperatures to explain splitting anomalies .

Advanced: What strategies optimize the synthesis of this compound for high-throughput screening?

Methodological Answer:

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) while maintaining >90% yield .

- Flow Chemistry: Use microreactors with immobilized catalysts (e.g., Pd/C) for continuous production and reduced byproducts .

- DoE (Design of Experiments): Apply factorial design to evaluate critical parameters (pH, temperature, catalyst loading) and identify robust conditions .

Basic: What are the key stability-indicating parameters for this compound under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose samples to heat (40–60°C), humidity (75% RH), and UV light to track decomposition (e.g., hydrolysis of the morpholine ring) .

- Stability-Indicating Assays: Use HPLC with photodiode array detection to quantify degradation products (e.g., oxidized morpholine derivatives) .

- Storage Recommendations: Store in amber glass containers at 2–8°C under inert gas (N2) to prevent hygroscopic degradation .

Advanced: How to analyze in vitro release kinetics of this compound in polymeric matrices?

Methodological Answer:

- Dissolution Testing: Use USP Apparatus II (paddle method) at 37°C in simulated physiological buffers (pH 1.2–7.4). Monitor release via UV-Vis at λmax 275 nm .

- Kinetic Modeling: Fit data to Korsmeyer-Peppas () or Higuchi models to determine diffusion mechanisms (e.g., Fickian vs. anomalous transport) .

- SEM/EDS Analysis: Characterize matrix erosion and drug distribution post-release .

Advanced: What computational tools predict the pharmacokinetic behavior of this compound?

Methodological Answer:

- ADMET Prediction: Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Molecular Dynamics (MD): Simulate binding to biological targets (e.g., GPCRs) using GROMACS or AMBER force fields .

- QSAR Modeling: Corrogate structural descriptors (e.g., topological polar surface area) with bioavailability data from analogs .

Basic: How to validate impurity profiles in this compound according to ICH guidelines?

Methodological Answer:

- Impurity Identification: Spike samples with EP/JP reference standards (e.g., MM0439.07) and match retention times/MS spectra .

- Limit Tests: Set thresholds for specified impurities (e.g., ≤0.15% for any single unknown) using area normalization in HPLC .

- Method Validation: Assess linearity (R > 0.995), LOD/LOQ (≤0.05%), and recovery (98–102%) per ICH Q2(R1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.